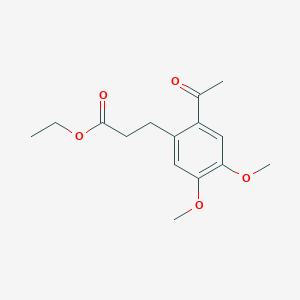

Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate

Description

Properties

IUPAC Name |

ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O5/c1-5-20-15(17)7-6-11-8-13(18-3)14(19-4)9-12(11)10(2)16/h8-9H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLZYKBFRODAJLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC(=C(C=C1C(=O)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate typically involves the esterification of 3-(2-acetyl-4,5-dimethoxyphenyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions are crucial for large-scale production.

Chemical Reactions Analysis

Acetylation and Oxidation Reactions

The acetyl group undergoes selective oxidation under controlled conditions. In a study using m-chloroperbenzoic acid (mCPBA), the acetyl moiety was converted to an acetoxy group:

Reagents/Conditions :

-

mCPBA (2.071 g, 8.4 mmol) in CH₂Cl₂ at 0°C → rt for 4.5 h

Product : Ethyl 3-(5-acetoxy-2,4-dimethoxyphenyl)propanoate

Yield : 75% after purification via flash chromatography .

This reaction demonstrates the susceptibility of the acetyl group to electrophilic oxidation, forming derivatives with potential biological activity.

Ester Hydrolysis and Functionalization

The ethyl ester moiety participates in hydrolysis and subsequent coupling reactions:

Hydrolysis to Carboxylic Acid

Reagents/Conditions :

-

KOH in 50% ethanol/water at 78°C for 6 h

Product : 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid

Yield : 89% .

Amide Formation

Reagents/Conditions :

-

Hydrazine hydrate in ethanol under reflux for 9 h

Product : 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic hydrazide

Application : Intermediate for peptide-based anticancer agents .

Nucleophilic Substitution of Methoxy Groups

The methoxy substituents undergo substitution under basic conditions:

Reagents/Conditions :

-

K₂CO₃ in N-methyl-2-pyrrolidone (NMP) at 100°C for 5 h

Product : Ethyl 2-(4-(benzyloxy)-3-methoxyphenyl)acetate

Yield : 82% .

This reaction highlights the lability of methoxy groups in aromatic systems under nucleophilic conditions.

Sonogashira Coupling

Reagents/Conditions :

-

PdCl₂(PPh₃)₂ (0.359 g), CuI (0.048 g), trimethylsilylacetylene (1.20 g) in triethylamine at 90°C for 12 h

Product : Ethyl 3-(4-((trimethylsilyl)ethynyl)phenyl)propanoate

Yield : 48% .

Aldol-like Coupling

Reagents/Conditions :

-

Bu₂OTf (8.3 mmol), diisopropylethylamine (9.75 mmol) in CH₂Cl₂ at -78°C

Product : (R)-3-((2R,3S)-3-(4-(Benzyloxy)-3,5-dimethoxyphenyl)-3-hydroxy-2-(2-methoxy-4-methylphenoxy)propanoyl)-4-isopropyloxazolidin-2-one

Application : Synthesis of lignin dimer models .

Reformatsky Reaction

The ester participates in Reformatsky reactions to form β-hydroxyesters:

Reagents/Condients :

-

Zn dust, ethyl α-bromopropionate, and aldehydes in benzene

Product : Ethyl 2,4-dimethyl-3-hydroxyglutarate

Significance : Expands utility in synthesizing complex polyfunctional molecules .

Trichloroacetimidate Coupling

Reagents/Conditions :

-

Trichloroacetonitrile, DBU in CH₂Cl₂ at 25°C for 2 h

Product : Methyl 3-(4-chlorophenyl)-3-(4-methoxyphenyl)-2,2-dimethylpropanoate

Key Data : -

¹H NMR : δ 4.23 (CH), 3.68 (OCH₃), 3.44 (OCH₃)

Comparative Reaction Table

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives related to ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate. For example, compounds synthesized based on similar structures have shown significant antiproliferative activity against various cancer cell lines, including HeLa cells. One study reported an IC50 value of approximately 0.69 μM for a related compound, indicating its potency compared to standard chemotherapeutics like doxorubicin (IC50 = 2.29 μM) .

1.2 Structure-Activity Relationship (SAR)

The modification of the ethyl ester group has been explored to enhance biological activity. By altering substituents on the aromatic ring or modifying the ester functionality, researchers have successfully developed more potent inhibitors of histone deacetylases (HDACs), which are crucial targets in cancer therapy .

Materials Science

2.1 Polymer Additives

this compound can serve as a functional additive in polymers. Its incorporation into polymer matrices has been studied for improving thermal stability and mechanical properties. The compound's methoxy groups can enhance compatibility with various polymer systems, making it suitable for applications in coatings and adhesives .

2.2 Plasticizers

Research indicates that this compound may function as a plasticizer in polyvinyl chloride (PVC) formulations, where it can improve flexibility and processability without compromising thermal stability . The structural characteristics of this compound allow it to interact favorably with polymer chains.

Agrochemicals

3.1 Insecticidal Activity

Preliminary investigations into the agrochemical potential of this compound have shown promise as an insecticide. Compounds derived from similar structures have demonstrated effectiveness against common agricultural pests, suggesting that this compound could be developed into a viable agricultural product .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Structure Modification | IC50 (μM) | Target Cell Line |

|---|---|---|---|

| Compound A | Methyl group addition | 0.69 | HeLa |

| Doxorubicin | Standard control | 2.29 | HeLa |

Table 2: Polymer Applications

| Application Type | Compound Used | Effectiveness |

|---|---|---|

| Plasticizer | This compound | Improved flexibility |

| Thermal Stabilizer | This compound | Enhanced thermal stability |

Mechanism of Action

The mechanism of action of Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The acetyl and methoxy groups play a crucial role in its biological activity by modulating enzyme activity and receptor binding. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-(Methylthio)propanoate

- Source : Identified as a key aroma compound in pineapple pulp and core (concentrations: 91.21 µg·kg⁻¹ in pulp, 42.67 µg·kg⁻¹ in core) .

- Structural Difference : Replaces the 2-acetyl-4,5-dimethoxyphenyl group with a methylthio (-SCH₃) moiety.

- Functional Role : Contributes significantly to pineapple aroma, with high odor activity values (OAVs) in both pulp and core .

- Key Data: Property Ethyl 3-(Methylthio)propanoate Ethyl 3-(2-Acetyl-4,5-dimethoxyphenyl)propanoate Odor Activity Value 91.21 (pulp), 42.67 (core) Not reported Application Food flavoring Research chemical (discontinued)

3-Hydroxy-1-(4-Hydroxy-3,5-dimethoxyphenyl)-1-propanone

- Source : Isolated from Polygala tenuifolia (远志) aerial parts .

- Structural Difference : Features a hydroxy group at position 3 and lacks the ethyl ester moiety.

- Functional Role : Part of a broader class of xanthones and lignans with antioxidant and neuroprotective properties.

- Key Data: Property 3-Hydroxy-1-(4-Hydroxy-3,5-dimethoxyphenyl)-1-propanone this compound Bioactivity Antioxidant, neuroprotective Undocumented Natural Source Polygala tenuifolia Synthetic/Discontinued

2,3-Dihydroxy-1-(4-Hydroxy-3,5-dimethoxyphenyl)-1-propanone

- Source : Isolated from Inula wissmanniana (滇南羊耳菊) .

- Structural Difference : Contains two hydroxyl groups (positions 2 and 3) and lacks the acetyl and ethyl ester groups.

- Key Data: Property 2,3-Dihydroxy-1-(4-Hydroxy-3,5-dimethoxyphenyl)-1-propanone this compound Bioactivity Anti-inflammatory (hypothesized) Undocumented Solubility Polar due to hydroxyl groups Likely lipophilic (ester/acetyl groups)

Ethyl 3-[5-(Aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate

- Source : Synthetic derivative with antimicrobial properties .

- Structural Difference : Incorporates a thioxothiazolidin ring system instead of the dimethoxyphenyl group.

- Functional Role : Exhibits antibacterial and antifungal activity against Gram-positive bacteria and fungi.

- Key Data: Property Ethyl 3-[5-(Aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate this compound Bioactivity Antibacterial, antifungal Undocumented Synthetic Pathway Reaction with aminopyridines Discontinued commercial product

Biological Activity

Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antioxidant research. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C15H20O5

- Molecular Weight : 280.3163 g/mol

- InChIKey : YLZYKBFRODAJLW-UHFFFAOYSA-N

The compound features a propanoate backbone with a substituted aromatic ring that includes acetyl and methoxy groups, which are known to enhance biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. The following table summarizes the findings from various studies regarding its cytotoxic effects on different cancer cell lines:

The IC50 value indicates the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against that specific cell line.

The mechanism through which this compound exerts its anticancer effects appears to involve apoptosis induction and inhibition of specific signaling pathways. Studies suggest that this compound may interact with heat shock proteins (HSPs) such as HSP90 and TRAP1, leading to cancer cell death while sparing normal cells .

Antioxidant Activity

In addition to its anticancer properties, this compound has been evaluated for its antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer.

A comparative analysis of antioxidant activity using DPPH radical scavenging assays showed that derivatives containing similar structural motifs exhibit varying degrees of activity:

The exact percentage for this compound needs further investigation, but it is expected to demonstrate significant antioxidant properties given its structural characteristics.

Case Studies

- Case Study on HCT-116 Cells : A study demonstrated that this compound significantly inhibited the proliferation of HCT-116 colon cancer cells with an IC50 value of 11 µM. The study utilized DAPI staining to confirm nuclear disintegration in treated cells, indicating apoptosis .

- Comparative Efficacy Against Standard Drugs : In comparative studies against standard chemotherapeutics like doxorubicin, this compound showed superior efficacy in certain cell lines, suggesting its potential as a novel anticancer agent .

Q & A

Q. What structure-activity relationships (SAR) govern its antioxidant potential?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.